molecular formula C20H24N4O7S B2933247 N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 868983-20-4

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2933247
CAS No.: 868983-20-4
M. Wt: 464.49
InChI Key: GOFDOTONLFBKNQ-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound with a molecular formula of C21H26N4O7S. This compound features a unique structure that includes an oxazolidine ring, a pyridine moiety, and a sulfonyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the sulfonyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazolidine ring and pyridine moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-benzyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
  • N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide

Uniqueness

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O7S/c1-29-16-7-6-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-3-4-8-21-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFDOTONLFBKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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